Cas no 36765-61-4 ((6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid)

(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Cefadroxil Impurity 14
- (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid
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(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280068-0.05g |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36765-61-4 | 95.0% | 0.05g |
$563.0 | 2025-03-19 | |
Enamine | EN300-28280068-0.25g |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36765-61-4 | 95.0% | 0.25g |
$617.0 | 2025-03-19 | |
Enamine | EN300-28280068-1.0g |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36765-61-4 | 95.0% | 1.0g |
$671.0 | 2025-03-19 | |
Enamine | EN300-28280068-10.0g |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36765-61-4 | 95.0% | 10.0g |
$2884.0 | 2025-03-19 | |
Enamine | EN300-28280068-5.0g |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36765-61-4 | 95.0% | 5.0g |
$1945.0 | 2025-03-19 | |
Enamine | EN300-28280068-1g |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36765-61-4 | 1g |
$671.0 | 2023-09-09 | ||
Enamine | EN300-28280068-5g |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36765-61-4 | 5g |
$1945.0 | 2023-09-09 | ||
Enamine | EN300-28280068-2.5g |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36765-61-4 | 95.0% | 2.5g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28280068-0.1g |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36765-61-4 | 95.0% | 0.1g |
$591.0 | 2025-03-19 | |
Enamine | EN300-28280068-0.5g |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
36765-61-4 | 95.0% | 0.5g |
$645.0 | 2025-03-19 |
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid 関連文献
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acidに関する追加情報
Comprehensive Analysis of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS No. 36765-61-4)
The compound (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (CAS No. 36765-61-4) is a structurally unique molecule that has garnered significant attention in pharmaceutical and biochemical research. Its complex bicyclic framework, featuring a β-lactam ring, positions it as a derivative of cephalosporin antibiotics, which are widely studied for their antimicrobial properties. Researchers and industry professionals frequently search for this compound due to its potential applications in drug development and its role in understanding bacterial resistance mechanisms.
One of the most intriguing aspects of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is its stereochemistry, denoted by the (6R,7R) configuration. This specificity is critical for its biological activity, as even minor alterations in stereochemistry can drastically affect its efficacy. The presence of the acetamido group at the 7-position and the carboxylic acid moiety at the 2-position further enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the rise of antibiotic-resistant bacteria has spurred renewed interest in β-lactam derivatives like (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. Search trends indicate that queries such as "new cephalosporin derivatives" and "mechanisms of β-lactamase inhibition" are increasingly common, reflecting the scientific community's focus on overcoming resistance. This compound's structural features, particularly the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core, may offer insights into designing next-generation antibiotics.
From a synthetic perspective, the preparation of (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multi-step organic transformations, often starting from penicillin precursors. The methyl group at the 3-position and the oxo (ketone) functionality at the 8-position are key modifications that influence its stability and bioavailability. These attributes are frequently discussed in forums and publications focused on medicinal chemistry optimization.
Beyond its antimicrobial potential, CAS No. 36765-61-4 is also explored for its enzymatic interactions. The β-lactam ring is susceptible to hydrolysis by β-lactamases, enzymes produced by resistant bacteria. Understanding how this compound interacts with such enzymes could lead to the development of β-lactamase inhibitors, a hot topic in current pharmaceutical research. Searches for "β-lactamase inhibitor design" and "structure-activity relationship of cephalosporins" highlight the demand for innovative solutions in this area.
In summary, (6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid represents a fascinating intersection of organic chemistry and drug discovery. Its structural complexity, combined with its relevance to pressing global health challenges, ensures its continued prominence in scientific literature and industrial applications. Researchers and developers are encouraged to explore its potential further, particularly in addressing the urgent need for novel antimicrobial agents.
36765-61-4 ((6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid) 関連製品
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